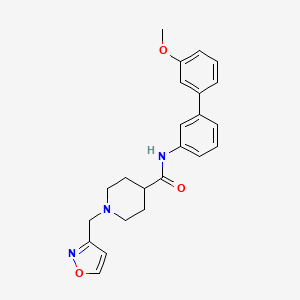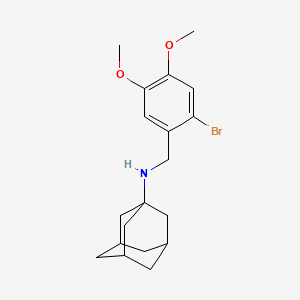![molecular formula C17H17N3OS2 B4931337 2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4931337.png)
2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-242 and is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a protein that plays a crucial role in the immune response and is involved in the recognition of pathogen-associated molecular patterns. Inhibition of TLR4 signaling has been shown to have potential therapeutic benefits in a variety of disease conditions, including sepsis, inflammation, and cancer.
Mecanismo De Acción
TAK-242 is a small molecule inhibitor of TLR4 signaling. TLR4 is a protein that plays a crucial role in the immune response and is involved in the recognition of pathogen-associated molecular patterns. TAK-242 binds to an intracellular domain of TLR4 and prevents the activation of downstream signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
TAK-242 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. TAK-242 has also been shown to reduce the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In addition, TAK-242 has been shown to have anti-tumor effects in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-242 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-characterized mechanism of action. TAK-242 has been shown to be effective in reducing inflammation and improving survival rates in animal models of sepsis and inflammation. However, there are also limitations to the use of TAK-242 in lab experiments. It has been shown to have off-target effects on other Toll-like receptors and may not be specific to TLR4 signaling. In addition, the optimal dose and duration of treatment with TAK-242 may vary depending on the disease condition being studied.
Direcciones Futuras
There are several future directions for research on TAK-242. One area of research is the development of more specific TLR4 inhibitors that do not have off-target effects. Another area of research is the optimization of the dose and duration of treatment with TAK-242 for different disease conditions. TAK-242 may also have potential applications in other disease conditions, such as autoimmune disorders and neurodegenerative diseases, where inflammation plays a key role. Finally, the use of TAK-242 in combination with other therapies, such as chemotherapy or immunotherapy, may enhance its anti-tumor effects and improve outcomes for cancer patients.
Métodos De Síntesis
The synthesis of TAK-242 involves several steps, starting with the reaction of 2-amino-4-methylquinoline with 2-bromoacetophenone to form 2-(4-methyl-2-quinolinyl)acetophenone. This intermediate is then reacted with thiosemicarbazide to form 2-(4-methyl-2-quinolinyl)thiosemicarbazone. The final step involves the reaction of 2-(4-methyl-2-quinolinyl)thiosemicarbazone with 4-methyl-2-bromo-1,3-thiazole to form 2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide.
Aplicaciones Científicas De Investigación
TAK-242 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit TLR4 signaling and has potential therapeutic benefits in a variety of disease conditions. TAK-242 has been studied in animal models of sepsis, inflammation, and cancer, and has shown promising results in reducing inflammation and improving survival rates.
Propiedades
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-10-8-15(19-14-7-5-4-6-13(10)14)23-12(3)16(21)20-17-18-11(2)9-22-17/h4-9,12H,1-3H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEZKWBLZQXROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)NC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride](/img/structure/B4931257.png)
![methyl 4-(5-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4931274.png)
![4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B4931281.png)
![2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4931282.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4931292.png)
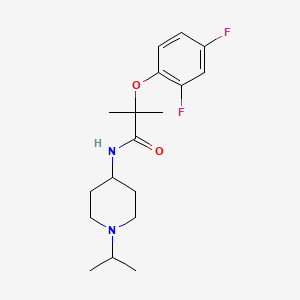
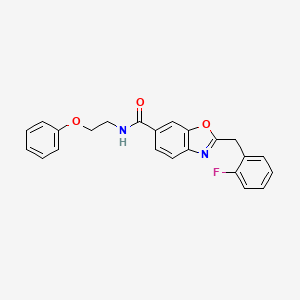
![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4931305.png)
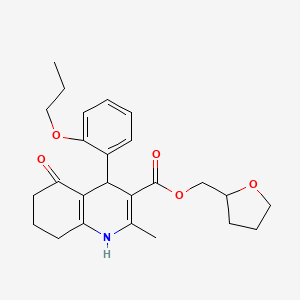
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine](/img/structure/B4931319.png)
![1,4-dichloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4931328.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4931341.png)
